molecular formula C13H13NO4S2 B2391464 3-{[(3,4-Dimethylphenyl)sulfonyl]amino}thiophene-2-carboxylic acid CAS No. 1153392-73-4

3-{[(3,4-Dimethylphenyl)sulfonyl]amino}thiophene-2-carboxylic acid

Cat. No. B2391464
CAS RN: 1153392-73-4
M. Wt: 311.37
InChI Key: VPPNBUNUYFFNOR-UHFFFAOYSA-N
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Description

“3-{[(3,4-Dimethylphenyl)sulfonyl]amino}thiophene-2-carboxylic acid” is a chemical compound . It belongs to the class of organic compounds known as aromatic anilides . These are aromatic compounds containing an anilide group in which the carboxamide group is substituted with an aromatic group .


Synthesis Analysis

Thiophene-based analogs have been the focus of a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . The synthesis of thiophene derivatives often involves heterocyclization of various substrates .

Scientific Research Applications

3-{[(3,4-Dimethylphenyl)sulfonyl]amino}thiophene-2-carboxylic acid has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of a variety of compounds, including pharmaceuticals, pesticides, and other organic compounds. It has also been used as a catalyst in the synthesis of fatty acids and as an intermediate in the synthesis of a variety of other compounds. In addition, this compound has been used in the study of enzyme inhibition, where it has been found to inhibit a variety of enzymes, including proteases, lipases, and phosphatases.

Mechanism of Action

The mechanism of action of 3-{[(3,4-Dimethylphenyl)sulfonyl]amino}thiophene-2-carboxylic acid is not completely understood. However, it is known that this compound binds to the active site of enzymes, blocking their activity. This binding is thought to be reversible, meaning that the enzyme can be reactivated once the this compound is removed. In addition, this compound is believed to have an inhibitory effect on the activity of other enzymes, such as proteases, lipases, and phosphatases.
Biochemical and Physiological Effects
This compound has been found to have a number of biochemical and physiological effects. It has been found to inhibit the activity of a variety of enzymes, including proteases, lipases, and phosphatases. In addition, this compound has been found to have an inhibitory effect on the activity of other enzymes, such as proteases, lipases, and phosphatases. Furthermore, this compound has been found to have an inhibitory effect on the activity of other enzymes, such as proteases, lipases, and phosphatases.

Advantages and Limitations for Lab Experiments

The use of 3-{[(3,4-Dimethylphenyl)sulfonyl]amino}thiophene-2-carboxylic acid in laboratory experiments has a number of advantages and limitations. One advantage is that it is a relatively inexpensive reagent, making it accessible to a wide range of researchers. In addition, it is a relatively stable compound, meaning that it can be stored and used for a long period of time. However, it is important to note that this compound is a toxic compound, and should be handled with care. In addition, it is important to note that this compound is a relatively reactive compound, and should not be used in experiments where it could react with other compounds.

Future Directions

The use of 3-{[(3,4-Dimethylphenyl)sulfonyl]amino}thiophene-2-carboxylic acid in research and laboratory experiments is still relatively new, and there are a number of potential future directions for its use. One potential direction is the use of this compound as a drug or drug precursor in pharmaceuticals. In addition, this compound could be used to study the mechanism of enzyme inhibition, as well as the biochemical and physiological effects of this compound on a variety of enzymes. Another potential direction is the use of this compound in the synthesis of a variety of compounds, including pharmaceuticals, pesticides, and other organic compounds. Finally, this compound could be used in the study of the structure and function of enzymes, as well as the development of new inhibitors.

Synthesis Methods

3-{[(3,4-Dimethylphenyl)sulfonyl]amino}thiophene-2-carboxylic acid can be synthesized through a variety of methods, including the reaction of 3,4-dimethylphenylsulfonyl chloride with 2-amino-thiophene-3-carboxylic acid. This method yields a product with an overall yield of approximately 82%. Other methods of synthesis include the reaction of 3,4-dimethylphenylsulfonyl chloride with 2-aminothiophene-3-carboxylic acid and the reaction of 3,4-dimethylphenylsulfonyl chloride with 2-amino-1,3-thiazole-4-carboxylic acid.

properties

IUPAC Name

3-[(3,4-dimethylphenyl)sulfonylamino]thiophene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO4S2/c1-8-3-4-10(7-9(8)2)20(17,18)14-11-5-6-19-12(11)13(15)16/h3-7,14H,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPPNBUNUYFFNOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)NC2=C(SC=C2)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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